molecular formula C6H6F8O B1338055 1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester CAS No. 82914-35-0

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester

Cat. No.: B1338055
CAS No.: 82914-35-0
M. Wt: 246.1 g/mol
InChI Key: JCSRVIQQOQNBKC-UHFFFAOYSA-N
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Description

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester is a fluorinated ether compound with the molecular formula C5H4F8O. It is known for its high stability, low volatility, and excellent thermal and chemical resistance. This compound is often used as a solvent, refrigerant, and in various industrial applications due to its unique properties.

Scientific Research Applications

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is the electrolyte system in lithium-ion batteries (LIBs) and lithium-sulfur batteries (LSBs) . The compound acts as a co-solvent and additive in these battery systems .

Mode of Action

1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane interacts with its targets by reducing the viscosity of the electrolyte, enabling the use of lower concentrations of lithium salt without compromising ionic conductivity . It also helps form a stable, conductive solid electrolyte interphase (SEI) on both graphite anodes and NMC cathodes .

Biochemical Pathways

The compound affects the pathway of lithium ion transport in the battery system. By reducing the viscosity of the electrolyte, it facilitates the movement of lithium ions, thereby improving the overall electrochemical performance of the battery .

Pharmacokinetics

By reducing the viscosity of the electrolyte and helping form a stable SEI, it improves the availability of lithium ions for the electrochemical reactions in the battery .

Result of Action

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane results in improved battery performance. In LSBs, it plays a crucial role in reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle effect and improving battery performance . In LIBs, it helps form a stable SEI, thereby improving the overall electrochemical performance of the battery .

Action Environment

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is influenced by the environment within the battery system. The compound is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its efficacy and stability are likely to be influenced by factors such as the concentration of lithium salt in the electrolyte and the presence of other additives.

Safety and Hazards

This compound is classified as a flammable liquid and vapor . Safety precautions include avoiding ignition sources, using explosion-proof electrical equipment, and wearing protective gloves and eyewear . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used .

Future Directions

This compound is a highly versatile fluorinated ether that finds its use as a co-solvent and additive in a range of battery systems . Its use in lithium-sulfur batteries and lithium-ion batteries suggests potential for future research and development in energy storage technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester can be synthesized through a series of reactions involving fluorinated intermediates. One common method involves the reaction of tetrafluoroethylene with tetrafluoropropanol in the presence of a catalyst such as boron trifluoride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-pressure reactors, continuous addition of reactants, and efficient separation techniques to isolate the desired product. The final product is then purified through distillation to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohol derivatives, while oxidation reactions can yield carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester stands out due to its unique combination of high thermal stability, low volatility, and excellent chemical resistance. These properties make it particularly suitable for high-temperature and high-performance applications, where other compounds may not perform as effectively .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSRVIQQOQNBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510796
Record name 2,2,3,3-Tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82914-35-0
Record name 2,2,3,3-Tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,3,3-tetrafluoropropyl)ether
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